4-(1,3-Benzothiazol-2-yl)butan-2-yl 3,5-dinitrobenzoate
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Overview
Description
The compound appears to contain a benzothiazole group, which is a heterocyclic compound. Benzothiazoles are known for their diverse range of biological activities .
Chemical Reactions Analysis
Benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the benzothiazole ring .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of α-Acyloxybenzothiazoleamides
Benzothiazole derivatives, such as 4-Benzothiazol-2-ylamino-4-oxo-2-butenoic acid, are used as components in Passerini three-component reactions to produce unsaturated α-benzothiazole acyloxyamides. This demonstrates the compound's utility in organic synthesis, particularly in the formation of complex organic molecules (Sheikholeslami-Farahani & Shahvelayati, 2013).
Preparation of Palladium(II) Benzothiazolin-2-ylidene Complexes
Benzothiazole reacts with benzyl bromide to yield N-benzylbenzothiazolium bromide, a precursor for various palladium complexes. These complexes show potential in catalytic activities, particularly in Mizoroki−Heck coupling reactions, indicating the role of benzothiazole derivatives in catalysis (Yen et al., 2006).
Biological and Medical Research
Antitumor Properties of Benzothiazole Derivatives
Novel 2-(4-aminophenyl)benzothiazoles, structurally related to the compound , have been identified for their selective and potent antitumor properties. This highlights the potential of benzothiazole derivatives in the development of cancer therapies (Bradshaw et al., 2002).
Synthesis of Benzothiazole Acylhydrazones as Anticancer Agents
Benzothiazole derivatives have been explored for their anticancer activity. The synthesis of new benzothiazole acylhydrazones and their evaluation as anticancer agents further emphasize the therapeutic potential of benzothiazole-based compounds (Osmaniye et al., 2018).
Calcium Antagonistic Activity of Benzothiazoline Derivatives
Novel compounds with a benzothiazoline skeleton, which is structurally similar to the compound , have been shown to exhibit calcium antagonistic activity. This suggests potential applications in the treatment of hypertension and cardiovascular diseases (Yamamoto et al., 1988).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)butan-2-yl 3,5-dinitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S/c1-11(6-7-17-19-15-4-2-3-5-16(15)28-17)27-18(22)12-8-13(20(23)24)10-14(9-12)21(25)26/h2-5,8-11H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSWGNLCIQKGNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=NC2=CC=CC=C2S1)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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